molecular formula C19H22N4O2 B2584650 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone CAS No. 2176201-30-0

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone

Cat. No. B2584650
CAS RN: 2176201-30-0
M. Wt: 338.411
InChI Key: ZEYTZSLJOLUZRI-UHFFFAOYSA-N
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Description

The compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . The presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities in many cases .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis for PET Imaging in Parkinson's Disease

    A study involved the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. The process achieved high radiochemical yield and purity, indicating its utility for neurological research (Wang et al., 2017).

  • Antimicrobial and Catalytic Activities

    Another research reported on the synthesis of new Schiff base and its metal(II) complexes, demonstrating antimicrobial and catalytic activities. This indicates the compound's potential in catalysis and as an antimicrobial agent (Aslan et al., 2017).

Applications in Molecular Chemistry

  • PI3K-AKT-mTOR Pathway Inhibition

    The discovery of a non-nitrogen containing morpholine isostere, applied in novel inhibitors of the PI3K-AKT-mTOR pathway, highlights its relevance in cancer research and therapy development (Hobbs et al., 2019).

  • Stereoselective Synthesis

    Research on the stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines for molecular chemistry applications shows the compound's utility in creating complex molecular structures (Marlin, 2017).

Potential Pharmacological Activities

  • Antitumor Evaluation and Molecular Docking

    A study synthesized new morpholine-based heterocycles, demonstrating promising antitumor activities against lung cancer and hepatocellular carcinoma cell lines. This suggests the compound's potential in developing new cancer therapies (Muhammad et al., 2017).

  • Structural Characterization for Drug Development

    Research on the structural characterization and spectral analysis of new heterocycles, including morpholine derivatives, supports their pharmacological activity investigation, contributing to the development of novel therapeutic agents (Prasad et al., 2018).

Mechanism of Action

properties

IUPAC Name

(2-methylphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-5-2-3-7-16(14)18(24)23-8-4-6-15-13-20-19(21-17(15)23)22-9-11-25-12-10-22/h2-3,5,7,13H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYTZSLJOLUZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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